Methyl 2-[[(2-chloro-3-pyridyl)carbonyl]amino]acetate
Overview
Description
“Methyl 2-[[(2-chloro-3-pyridyl)carbonyl]amino]acetate” is a chemical compound with the molecular formula C9H9ClN2O3 . It is also known as "Glycine, N-[(2-chloro-3-pyridinyl)carbonyl]-, methyl ester" .
Synthesis Analysis
The synthesis of pyridine derivatives, such as “this compound”, can involve various methods. For instance, the Suzuki–Miyaura cross-coupling reaction is a widely-used method for carbon–carbon bond formation . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The reactivity of the boron reagent can be determined by the Lewis basicity of the ligand .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the molecular formula C9H9ClN2O3 . This indicates that the compound contains nine carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms .Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling reaction is a key chemical reaction involved in the synthesis of pyridine derivatives . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 228.63 . Further physical and chemical properties such as melting point, boiling point, and solubility were not specified in the search results.Scientific Research Applications
Carbonyl Group Analysis and Ester Resonance
- The study by Wiberg and Laidig (1987) discusses the rotational barriers adjacent to double bonds in molecules such as formic acid, methyl formate, acetic acid, and methyl acetate. This research provides insights into the factors controlling the geometry at a carbonyl group, showing that electronegativity and charge transfer between carbon and nitrogen play significant roles in molecular structure and behavior, rather than direct charge transfer from nitrogen to the carbonyl oxygen (Wiberg & Laidig, 1987).
Catalysis and Ligand Activation
- Hadžović et al. (2007) explored the hydrogenation of ketones using ruthenium complexes activated by the 2-amino-2-(2-pyridyl)propane ligand. Their findings elucidate the role of the pyridyl group in activating catalysts for hydrogenation, showcasing the potential for such compounds in facilitating chemical reactions under mild conditions (Hadžović et al., 2007).
Synthesis of Heterocyclic Systems
- Jones, Proud, and Sridharan (2016) developed a method for synthesizing oxetane/azetidine containing spirocycles through a 1,3-dipolar cycloaddition reaction. This technique showcases the utility of methyl 2-(oxetane/azetidine-3 ylidene)acetate as dipolarophiles in creating complex cyclic structures, highlighting the versatility of such compounds in synthetic organic chemistry (Jones, Proud, & Sridharan, 2016).
Catalysis of Ester Aminolysis
- Wang and Zipse (1996) investigated the catalytic activity of pyridone in the reaction of methylamine with methyl acetate. Their research demonstrates how substituted pyridones enhance the efficiency of ester aminolysis, underscoring the importance of structural features in catalytic performance (Wang & Zipse, 1996).
Properties
IUPAC Name |
methyl 2-[(2-chloropyridine-3-carbonyl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-15-7(13)5-12-9(14)6-3-2-4-11-8(6)10/h2-4H,5H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAPSJAMNBBMRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379262 | |
Record name | Methyl N-(2-chloropyridine-3-carbonyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245083-04-9 | |
Record name | Methyl N-(2-chloropyridine-3-carbonyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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